((3R,6R)-6-Methylpiperidin-3-YL)methanol
Overview
Description
((3R,6R)-6-Methylpiperidin-3-YL)methanol: is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The compound has a chiral center, making it optically active, and it is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,6R)-6-Methylpiperidin-3-YL)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 6-methylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((3R,6R)-6-Methylpiperidin-3-YL)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or tosylates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen halides (HCl, HBr), tosyl chloride (TsCl)
Major Products Formed:
Oxidation: 6-Methylpiperidin-3-one
Reduction: Various reduced derivatives depending on the conditions
Substitution: Halogenated or tosylated derivatives
Scientific Research Applications
Chemistry: ((3R,6R)-6-Methylpiperidin-3-YL)methanol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting the central nervous system. Its derivatives have shown potential in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes.
Mechanism of Action
The mechanism of action of ((3R,6R)-6-Methylpiperidin-3-YL)methanol largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, including changes in enzyme activity, receptor activation or inhibition, and alterations in cellular signaling pathways.
Comparison with Similar Compounds
Piperidine: A parent compound with similar structural features but lacking the hydroxyl group.
6-Methylpiperidine: Similar to ((3R,6R)-6-Methylpiperidin-3-YL)methanol but without the hydroxyl group.
3-Hydroxypiperidine: Similar but with the hydroxyl group at a different position.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a methyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in the production of various biologically active compounds.
Properties
IUPAC Name |
[(3R,6R)-6-methylpiperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGWFUUVQICDN-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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